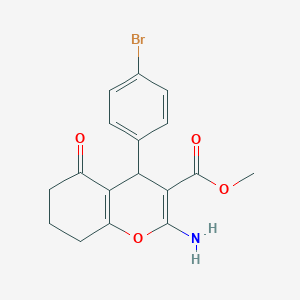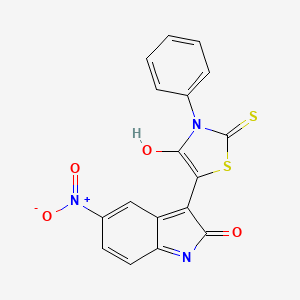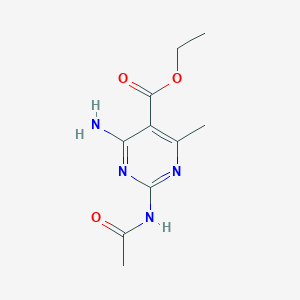![molecular formula C20H24N4 B11675870 1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B11675870.png)
1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a benzodiazole moiety, and a dimethylaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.
Formyl Group Introduction: A formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar synthetic route and potential biological activity.
Telmisartan tert-butyl ester: Another tert-butyl-containing compound with different pharmacological properties.
Uniqueness
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is unique due to its combination of a benzodiazole moiety and a dimethylaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H24N4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-[(1-tert-butylbenzimidazol-5-yl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H24N4/c1-20(2,3)24-14-22-18-12-16(8-11-19(18)24)21-13-15-6-9-17(10-7-15)23(4)5/h6-14H,1-5H3 |
Clave InChI |
AYYHUZUFRJFPKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=NC2=C1C=CC(=C2)N=CC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675789.png)
![N'-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675801.png)

![Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11675815.png)

![N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11675822.png)

![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675829.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675831.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11675833.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675839.png)
![2-Ethoxyethyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B11675847.png)
![[3-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate](/img/structure/B11675854.png)
![[(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11675856.png)
